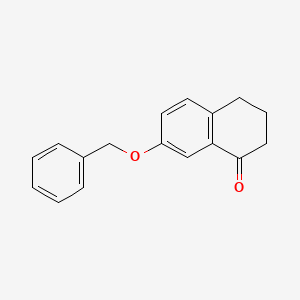

7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

7-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-17-8-4-7-14-9-10-15(11-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDBZGNCWHCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555350 | |

| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32263-64-2 | |

| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a pivotal intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic synthesis of its core structure, detailed methodologies for its preparation and characterization, and its significant role in the development of therapeutic agents.

Introduction: The Strategic Importance of the Tetralone Scaffold

The tetralone framework, a bicyclic structure composed of a fused benzene and cyclohexanone ring, is a privileged scaffold in the synthesis of a multitude of biologically active molecules.[1] The substitution pattern on the aromatic ring significantly influences the pharmacological properties of these derivatives, making them attractive targets for drug discovery programs. This compound, with its protected hydroxyl group at the 7-position, serves as a versatile building block, particularly in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[2][3]

I. Synthesis of the 7-Substituted Tetralone Core: A Mechanistic Perspective

The construction of the this compound molecule hinges on the initial formation of the 7-hydroxytetralone core. A robust and widely employed method involves a three-step sequence starting from a suitably substituted benzene derivative and succinic anhydride.[4]

Step 1: Friedel-Crafts Acylation

The synthesis commences with the Friedel-Crafts acylation of a phenol with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4] This electrophilic aromatic substitution reaction introduces a 4-oxo-4-phenylbutanoic acid side chain onto the aromatic ring. The regioselectivity of this reaction is dictated by the directing effects of the hydroxyl group on the phenol.

DOT Diagram: Friedel-Crafts Acylation of Phenol

Caption: Mechanism of Friedel-Crafts Acylation.

Step 2: Clemmensen or Wolff-Kishner Reduction

The subsequent step involves the reduction of the keto group in the side chain to a methylene group. This can be achieved through classic reduction methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or, as detailed in a reliable protocol, the Wolff-Kishner-Huang Minlon reduction.[4] The Wolff-Kishner reaction utilizes hydrazine hydrate and a strong base, typically potassium hydroxide, at elevated temperatures to effectively remove the carbonyl oxygen.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The final step in forming the tetralone core is an intramolecular Friedel-Crafts acylation. The resulting 4-(4-hydroxyphenyl)butanoic acid is treated with a strong acid, such as polyphosphoric acid (PPA), which promotes the cyclization of the carboxylic acid onto the aromatic ring to yield 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.[4]

II. Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one[4]

This protocol is adapted from a literature procedure for the synthesis of the immediate precursor to the title compound.

Materials:

-

Phenol

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

1,2-Dichloroethane

-

Hydrazine hydrate (85%)

-

Potassium hydroxide

-

Diethylene glycol (DEG)

-

Polyphosphoric acid (PPA)

-

Chloroform

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

Friedel-Crafts Acylation: To a stirred slurry of anhydrous AlCl₃ (6.65 g, 50 mmol) in 1,2-dichloroethane (10 mL), add succinic anhydride (0.50 g, 5 mmol) and phenol (0.47 g, 5 mmol) portionwise under a nitrogen atmosphere, maintaining the temperature at room temperature.[4] After the reaction is complete, the mixture is concentrated, and the residue is recrystallized from ethanol to yield 4-(4-hydroxyphenyl)-4-oxobutanoic acid.

-

Wolff-Kishner-Huang Minlon Reduction: The 4-(4-hydroxyphenyl)-4-oxobutanoic acid (0.75 g, 3.75 mmol) is added to a round-bottom flask containing diethylene glycol (10 mL). 85% hydrazine hydrate (5 mL) and potassium hydroxide are sequentially added. The reaction mixture is refluxed at 453 K for 3 hours to produce 4-(4-hydroxyphenyl)butanoic acid.[4]

-

Intramolecular Cyclization: The resulting 4-(4-hydroxyphenyl)butanoic acid (0.40 g, 2.25 mmol) is added to polyphosphoric acid (7.50 g, 22.5 mmol). The mixture is stirred mechanically at 373 K for 30 minutes.[4] The reaction product is then extracted with chloroform, dried over anhydrous sodium sulfate, and concentrated to yield 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Protocol 2: Synthesis of this compound

This protocol is based on a standard and highly analogous Williamson ether synthesis for the preparation of the 6-benzyloxy isomer.[5]

Materials:

-

7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Cyclohexane

Procedure:

-

Suspend 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.85 mmol) in acetone (15 mL) containing anhydrous potassium carbonate (3.70 mmol).

-

To this suspension, add benzyl bromide (2.035 mmol) and heat the reaction mixture under reflux for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and petroleum ether (1:2).

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under vacuum.

-

Purify the resulting crude product by recrystallization from cyclohexane to afford this compound.

DOT Diagram: Synthesis of this compound

Caption: Synthetic workflow for the target molecule.

III. Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.31 g/mol |

| Appearance | Expected to be a crystalline solid |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR (CDCl₃) | Aromatic protons (δ 7.0-8.0 ppm), benzylic protons of the protecting group (singlet, ~δ 5.1 ppm), aliphatic protons of the tetralone core (multiplets, δ 2.0-3.0 ppm). |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (~δ 198 ppm), aromatic carbons (δ 110-160 ppm), benzylic carbon (~δ 70 ppm), aliphatic carbons (δ 20-40 ppm). |

| IR (KBr) | Strong C=O stretch (~1680 cm⁻¹), C-O-C ether stretch (~1250 cm⁻¹), aromatic C-H and C=C stretches. |

| Mass Spectrometry (EI) | Molecular ion peak (m/z) at 252, characteristic fragmentation pattern including loss of the benzyl group (m/z 91). |

IV. Application in Drug Development: A Precursor to SERMs

7-substituted tetralones are crucial intermediates in the synthesis of Selective Estrogen Receptor Modulators (SERMs), a class of drugs that exhibit tissue-selective estrogenic and anti-estrogenic effects.[2] One of the most prominent applications is in the synthesis of raloxifene, a drug used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[3][7] The 7-benzyloxy group serves as a protected precursor to the 7-hydroxyl functionality, which is a key pharmacophoric feature for binding to the estrogen receptor.[3] The tetralone core provides the necessary rigid scaffold for orienting the pharmacophoric groups in the correct spatial arrangement for optimal receptor interaction.

The synthetic utility of 7-substituted tetralones extends to the development of ligands for dopamine and serotonin receptors, which are important targets for treating central nervous system disorders.[8] The ability to functionalize the 7-position allows for the exploration of structure-activity relationships to optimize the potency and selectivity of these ligands.

V. Conclusion

This compound is a strategically important synthetic intermediate with significant applications in drug discovery and development. Its synthesis, rooted in fundamental organic reactions, provides a versatile platform for accessing a wide range of biologically active molecules. The methodologies and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this valuable compound in their pursuit of novel therapeutics.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]

- 6. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Introduction: The Strategic Importance of 7-(Benzyloxy)-1-tetralone

An In-Depth Technical Guide to the Synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

This compound, a key derivative of the tetralone scaffold, stands as a cornerstone intermediate in medicinal chemistry and complex organic synthesis.[1][2] Its structure, featuring a protected hydroxyl group on a bicyclic ketone, makes it a versatile precursor for a wide range of biologically active molecules, including treatments for neuropsychiatric and neurodegenerative disorders.[3] The benzyloxy group serves as a robust protecting group for the phenol, which can be readily removed in later synthetic stages to reveal the free hydroxyl for further functionalization. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, grounded in mechanistic principles and supported by detailed, field-proven protocols.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 7-(Benzyloxy)-1-tetralone can be approached from two fundamentally different strategic directions. The choice between them is often dictated by the availability of starting materials, scalability, and the specific purity requirements of the final product.

-

Pathway A: Late-Stage Benzylation. This strategy involves first constructing the core 7-hydroxy-1-tetralone ring system and then introducing the benzyl protecting group in a subsequent step. This is often preferred when the precursors to 7-hydroxy-1-tetralone are commercially accessible and the benzylation step is high-yielding.

-

Pathway B: Early-Stage Benzylation & Cyclization. This approach begins with a precursor that already contains the benzyloxy moiety. The critical step is the intramolecular cyclization to form the fused six-membered ring of the tetralone core. This pathway can be more efficient if the cyclization of the benzylated substrate proceeds cleanly.

The following diagram provides a high-level overview of these divergent strategies.

Caption: High-level comparison of the two primary synthetic routes.

Pathway A: Synthesis via Benzylation of 7-Hydroxy-1-tetralone

This pathway is arguably the most thoroughly documented and reliable method. It breaks the synthesis down into two distinct, well-understood phases: the formation of the hydroxytetralone core and its subsequent protection.

Phase 1: Construction of the 7-Hydroxy-1-tetralone Core

The synthesis of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one from simple aromatic precursors is a classic three-step sequence.[4]

-

Friedel-Crafts Acylation: The process begins by reacting a phenol with succinic anhydride in the presence of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction forms 4-(4-hydroxyphenyl)-4-oxobutanoic acid.[4] The causality here is the generation of a highly electrophilic acylium ion from succinic anhydride by AlCl₃, which then attacks the electron-rich phenol ring, primarily at the para position due to steric hindrance and electronic activation by the hydroxyl group.

-

Clemmensen or Wolff-Kishner Reduction: The keto group of the butanoic acid side chain must be removed. This is achieved through a reduction reaction. The Wolff-Kishner reaction, using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent, is highly effective for this transformation, yielding 4-(4-hydroxyphenyl)butanoic acid.[4]

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The final step in forming the core is a ring-closing reaction. The 4-(4-hydroxyphenyl)butanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.[4] The acid protonates the carboxylic acid, facilitating the formation of an intramolecular acylium ion, which then performs an electrophilic attack on the activated aromatic ring to form the six-membered ketone ring, yielding 7-hydroxy-1-tetralone.[5][6]

The detailed reaction scheme for this phase is as follows:

Caption: Step-wise synthesis of the 7-hydroxy-1-tetralone core.

Phase 2: Benzylation of the Phenolic Hydroxyl Group

With the 7-hydroxy-1-tetralone core in hand, the final step is a standard Williamson ether synthesis to introduce the benzyl protecting group.

This reaction involves treating the hydroxytetralone with a benzyl halide (e.g., benzyl bromide) in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (ACN) or acetone.[3][7] The base deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide ion. This ion then displaces the halide from benzyl bromide via an Sₙ2 reaction, forming the desired benzyl ether product. The choice of K₂CO₃ is critical; it is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the enolizable ketone.

Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for laboratory execution.

Protocol 1: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one[4]

-

Step A: 4-(4-hydroxyphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

-

To a stirred slurry of anhydrous AlCl₃ (6.65 g, 50 mmol) in 1,2-dichloroethane (10 mL) under a nitrogen atmosphere, add succinic anhydride (0.50 g, 5 mmol) and phenol (0.47 g, 5 mmol) portionwise, maintaining the temperature at room temperature.

-

Stir the reaction mixture for 4-6 hours until TLC indicates consumption of starting material.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to decompose the aluminum complex.

-

Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from ethanol to yield the product.

-

-

Step B: 4-(4-hydroxyphenyl)butanoic acid (Wolff-Kishner Reduction)

-

In a round-bottom flask equipped with a reflux condenser, add the 4-(4-hydroxyphenyl)-4-oxobutanoic acid (0.75 g, 3.75 mmol), diethylene glycol (10 mL), 85% hydrazine hydrate (5 mL), and potassium hydroxide pellets.

-

Heat the mixture to reflux at 180-200°C for 3 hours.

-

Cool the mixture, dilute with water, and acidify with concentrated HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 4-(4-hydroxyphenyl)butanoic acid.

-

-

Step C: 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (Cyclization)

-

Place polyphosphoric acid (PPA) (7.50 g) in a flask and heat to 80-90°C.

-

Add 4-(4-hydroxyphenyl)butanoic acid (0.40 g, 2.25 mmol) to the hot PPA with mechanical stirring.

-

Stir the mixture at 100°C for 30 minutes.

-

Cool the reaction, add crushed ice, and extract the product with chloroform or ethyl acetate.

-

Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

Protocol 2: Synthesis of this compound (Benzylation)[7]

-

Dissolve 7-hydroxy-1-tetralone (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile (ACN) in a round-bottom flask.

-

Stir the suspension for 15 minutes at room temperature under a nitrogen atmosphere.

-

Add benzyl bromide (1.1 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate in vacuum. Partition the crude material between water and dichloromethane (DCM).

-

Separate the layers, and wash the organic layer successively with water, a saturated aqueous solution of NaHCO₃, and brine.

-

Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate in vacuum.

-

Purify the crude solid by trituration with heptane or recrystallization from a suitable solvent system (e.g., ethanol/hexane) to give the target compound as a crystalline solid.

Data Summary

The following table summarizes typical reaction parameters for the preferred synthetic pathway (Pathway A). Yields are representative and can vary based on scale and purification efficiency.

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| A1 | Friedel-Crafts Acylation | Phenol, Succinic Anhydride, AlCl₃ | 1,2-Dichloroethane | Room Temp | 4-6 | ~70-80% |

| A2 | Wolff-Kishner Reduction | Hydrazine Hydrate, KOH | Diethylene Glycol | 180-200 | 3 | ~85-95% |

| A3 | Intramolecular Cyclization | Polyphosphoric Acid (PPA) | None | 100 | 0.5 | ~75-85% |

| A4 | Benzylation | Benzyl Bromide, K₂CO₃ | Acetonitrile (ACN) | 82 (Reflux) | 4-8 | ~80-90%[7] |

Conclusion

The synthesis of this compound is most reliably achieved via a four-step sequence starting from phenol, involving the construction of the 7-hydroxy-1-tetralone core followed by a high-yielding benzylation. This pathway leverages well-established, robust chemical transformations, making it highly suitable for both laboratory-scale synthesis and potential industrial scale-up. The causality behind each step—from the Lewis acid-catalyzed acylation to the base-mediated Sₙ2 protection—is well-understood, allowing for rational optimization and troubleshooting. This guide provides the necessary strategic insight and detailed protocols for researchers and drug development professionals to confidently produce this critical synthetic intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | i-FAB [i-fab.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetralone Scaffold

The tetralone framework, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] These scaffolds are prevalent in a variety of biologically active molecules and natural products, serving as crucial intermediates in the synthesis of complex pharmaceutical agents.[1][2] The strategic functionalization of the tetralone core, particularly at the C7 position, has been shown to significantly influence the pharmacological properties of the resulting derivatives. This has led to the development of compounds with a wide range of therapeutic applications, including potential treatments for neurodegenerative diseases and cancer. This guide provides a comprehensive overview of the physical and chemical properties of a key derivative, 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, offering insights into its synthesis, characterization, and safe handling for research and development purposes.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its physicochemical properties can be reliably predicted based on the analysis of structurally similar compounds, such as 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and other tetralone derivatives.[2][3][4][5][6]

| Property | Predicted Value/Information | Source/Basis of Prediction |

| Molecular Formula | C₁₇H₁₆O₂ | Based on chemical structure[7] |

| Molecular Weight | 252.31 g/mol | Calculated from the molecular formula[7] |

| Appearance | Likely a white to off-white crystalline solid | Based on analogues like 7-methoxy-1-tetralone[4] |

| Melting Point | Estimated to be in the range of 60-80 °C | Based on the melting points of 7-methoxy-1-tetralone (59-63 °C) and 7-bromo-3,4-dihydronaphthalen-1(2H)-one (75-80 °C) |

| Boiling Point | > 300 °C (at 760 mmHg) | Extrapolated from the boiling point of 7-methoxy-1-tetralone (340 °C at 760 mmHg)[4] |

| Solubility | Expected to be soluble in common organic solvents such as ethanol, acetone, and chloroform; slightly soluble in water. | Based on the solubility of 7-methoxy-1-tetralone[3][4] |

Spectroscopic Characterization (Predicted)

The spectroscopic data for this compound can be anticipated based on its chemical structure and comparison with related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and tetralone rings, the benzylic methylene protons, and the aliphatic protons of the cyclohexanone ring.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide distinct signals for each of the 17 carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, the benzylic methylene carbon, and the aliphatic carbons. A general protocol for acquiring high-quality ¹³C NMR spectra for tetralone derivatives involves dissolving 10-50 mg of the sample in a deuterated solvent like CDCl₃ with TMS as an internal standard.[8]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, characteristic of the ketone functional group. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.31 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group and other characteristic cleavages of the tetralone structure.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the 7-hydroxytetralone precursor, followed by a Williamson ether synthesis to introduce the benzyl group.

Step 1: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

This precursor is synthesized from a hydroxy-substituted benzene derivative and succinic anhydride through a three-step sequence: a Friedel–Crafts reaction, a Wolff–Kishner–Huang Minglong reduction, and an intramolecular cyclization.[1]

Experimental Protocol: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one [1]

-

Friedel–Crafts Reaction: To a stirred slurry of anhydrous AlCl₃ in 1,2-dichloroethane, add succinic anhydride and a suitable phenol derivative portionwise under a nitrogen atmosphere at room temperature. After the reaction is complete, concentrate the solution and recrystallize the residue from ethanol to obtain the corresponding 4-oxo-4-phenylbutanoic acid.

-

Wolff–Kishner–Huang Minglong Reduction: Add the product from the previous step to a round bottom flask with diethylene glycol, 85% hydrazine hydrate, and potassium hydroxide. Reflux the mixture to reduce the ketone to a methylene group, yielding the 4-phenylbutanoic acid derivative.

-

Intramolecular Cyclization: Add the resulting compound to polyphosphoric acid (PPA) and stir the mixture at an elevated temperature. Extract the product with chloroform, dry the organic layer with anhydrous sodium sulfate, and concentrate to obtain 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Step 2: Benzylation of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (Williamson Ether Synthesis)

The final step involves the O-alkylation of the hydroxyl group of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one with benzyl halide in the presence of a base. This classic Sₙ2 reaction is known as the Williamson ether synthesis.[9][10][11][12]

Experimental Protocol: Williamson Ether Synthesis [9][10][11][12]

-

Dissolve 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic alkoxide.

-

Add benzyl bromide or benzyl chloride to the reaction mixture.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Caption: Synthetic pathway to this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the benzylic ether.

-

Reactions at the Carbonyl Group: The ketone can undergo a variety of nucleophilic addition and condensation reactions. For instance, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols. Condensation with amines or hydrazines can yield imines or hydrazones, respectively.

-

Reactions at the α-Carbon: The methylene group adjacent to the carbonyl (the α-carbon) is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in various alkylation and condensation reactions, such as the Claisen-Schmidt condensation.[13]

-

Cleavage of the Benzyl Ether: The benzyloxy group can be cleaved under various conditions, most commonly by catalytic hydrogenation, to regenerate the 7-hydroxy functionality. This deprotection strategy is often employed in multi-step syntheses.

References

- 1. researchgate.net [researchgate.net]

- 2. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 7-Methoxy-1-tetralone (CAS 6836-19-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson_ether_synthesis [chemeurope.com]

- 11. francis-press.com [francis-press.com]

- 12. youtube.com [youtube.com]

- 13. (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key organic intermediate, holds significant importance in the landscape of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental properties, a detailed, field-proven protocol for its synthesis and characterization, and an exploration of its applications as a versatile scaffold in the creation of pharmacologically active molecules. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for researchers engaged in the synthesis and application of novel therapeutics.

Introduction: The Significance of the Tetralone Scaffold

The tetralone framework, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its rigid, yet three-dimensional, structure provides an excellent scaffold for the spatial presentation of various pharmacophoric elements. The substituent at the 7-position of the tetralone ring, in this case, a benzyloxy group, plays a crucial role in modulating the physicochemical properties and biological activity of its derivatives. This benzyloxy group not only influences lipophilicity and metabolic stability but also offers a handle for further chemical modification. Consequently, this compound emerges as a valuable building block for synthesizing a diverse array of potential therapeutic agents, from anticancer to neuroprotective agents.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₂ | [3] |

| Molecular Weight | 252.31 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| CAS Number | 32263-64-2 |

Note: The CAS number for the isomeric 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is 32263-70-0.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, corresponding to the protons on the naphthalene ring system and the benzyl group.

-

Benzyloxy CH₂: A characteristic singlet around δ 5.1 ppm.

-

Aliphatic Protons: Multiplets in the range of δ 2.0-3.0 ppm, corresponding to the methylene protons of the dihydronaphthalene ring.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal downfield, typically above δ 195 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Benzyloxy CH₂ Carbon: A signal around δ 70 ppm.

-

Aliphatic Carbons: Signals in the upfield region (δ 20-40 ppm).

Expected Infrared (IR) Spectral Features:

-

C=O Stretch: A strong absorption band around 1680 cm⁻¹.

-

C-O-C Stretch: Absorption bands in the region of 1250-1000 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Synthesis of this compound

The synthesis of the title compound is most logically achieved through the O-benzylation of its precursor, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This process follows the principles of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[5]

Synthesis of the Precursor: 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

The synthesis of 7-hydroxy-1-tetralone can be accomplished via a three-step sequence starting from a suitably substituted benzene derivative and succinic anhydride.[6] This involves a Friedel–Crafts acylation, followed by a Wolff–Kishner–Huang Minglong reduction, and finally an intramolecular cyclization.[6]

O-Benzylation of 7-Hydroxy-1-tetralone: A Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the resulting phenoxide. Sodium hydride is a strong base that irreversibly deprotonates the phenolic hydroxyl group.

Materials:

-

7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dry N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.0 equivalent). Dissolve the starting material in dry DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. The formation of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Benzylation: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR) and compared with expected values.

Caption: Synthetic workflow for the O-benzylation of 7-hydroxy-1-tetralone.

Applications in Drug Discovery and Medicinal Chemistry

The 7-(benzyloxy)tetralone scaffold is a versatile platform for the development of novel therapeutic agents. The benzyloxy group can be retained in the final molecule to enhance binding to specific biological targets or can serve as a protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a key pharmacophoric feature.

Key Therapeutic Areas:

-

Anticancer Agents: The tetralone core has been incorporated into molecules designed to inhibit various targets in cancer signaling pathways. The ability to modify the 7-position allows for the optimization of activity against specific kinases or other enzymes involved in cell proliferation.

-

Neuroprotective Agents: Derivatives of 7-hydroxytetralone have been explored for their potential in treating neurodegenerative diseases. The benzyloxy derivative can be used to synthesize ligands for dopamine and serotonin receptors, which are important targets in the central nervous system.[1][7]

-

Anti-inflammatory Agents: The tetralone structure can be found in compounds with anti-inflammatory properties. The 7-substituent can be tailored to modulate the activity of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

Caption: Applications of the 7-(benzyloxy)tetralone scaffold in drug discovery.

Conclusion

This compound stands out as a pivotal intermediate for the synthesis of complex, biologically active molecules. Its straightforward preparation from readily available starting materials, coupled with the versatility of the tetralone scaffold, makes it an invaluable tool for medicinal chemists. This guide has provided a detailed framework for its synthesis, characterization, and application, empowering researchers to leverage this compound in their quest for novel therapeutics. The continued exploration of derivatives based on this scaffold holds significant promise for addressing unmet medical needs.

References

- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetralone scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific, yet underexplored, derivative: 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. While its direct biological activities are not extensively documented, its structural features present a compelling case for its investigation as a versatile intermediate in drug discovery. This document serves as a roadmap for researchers, outlining potential research avenues, from novel synthetic explorations to targeted biological screenings, grounded in the established significance of the tetralone core. We will delve into the rationale behind proposed research areas, provide actionable experimental protocols, and visualize key workflows to empower scientists in unlocking the therapeutic promise of this intriguing molecule.

Introduction: The Tetralone Scaffold as a Foundation for Innovation

The 1-tetralone framework is a bicyclic aromatic ketone that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and natural products.[1] Its rigid structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal scaffold for probing interactions with biological targets. Derivatives of 1-tetralone have demonstrated a remarkable breadth of therapeutic applications, including:

-

Antidepressants: The well-known selective serotonin reuptake inhibitor (SSRI) Sertraline features a tetralone-derived core, highlighting the scaffold's utility in targeting monoamine transporters.[1]

-

Anticancer Agents: Numerous tetralone derivatives have exhibited antiproliferative activity against various cancer cell lines, underscoring their potential in oncology.[1][2]

-

Neuroprotective Agents: The tetralone structure is found in acetylcholinesterase inhibitors, which are critical in the management of Alzheimer's disease.[2][3][4]

-

Antimicrobial Agents: Modifications to the tetralone ring have yielded compounds with significant antibacterial and antifungal properties.[1][5]

This compound, the subject of this guide, is strategically functionalized. The benzyloxy group at the 7-position offers a handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. The tetralone core itself provides a robust platform for the construction of more complex molecular architectures. This guide will explore the untapped potential of this specific molecule, proposing concrete research directions.

Core Compound Profile: this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.31 g/mol |

| CAS Number | Not available; isomer 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is 32263-70-0[6][7] |

| Primary Classification | Drug Intermediate[8][9] |

| Key Structural Features | α-tetralone core, benzyloxy group at the 7-position |

| Known Applications | Primarily used as a starting material for the synthesis of more complex, biologically active compounds. |

Proposed Research Areas and Methodologies

The strategic placement of the benzyloxy group on the tetralone scaffold of this compound opens up several exciting avenues for research.

Exploration of Novel Synthetic Routes and Derivatization

The primary utility of this compound lies in its potential as a synthetic intermediate. Research in this area should focus on leveraging the existing functional groups to generate a diverse library of novel compounds for biological screening.

Caption: Proposed derivatization workflow for this compound.

The conversion of the benzyloxy group to a hydroxyl group is a critical step, as the resulting phenol can serve as a versatile handle for a wide range of subsequent reactions.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.1 eq by weight).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be purified by column chromatography on silica gel or by recrystallization.[10]

Investigation of Anticancer Properties

Given that the tetralone scaffold is present in numerous anticancer agents, a primary research focus should be the evaluation of this compound and its derivatives for antiproliferative activity.[1][2]

Caption: A tiered screening approach for identifying anticancer activity.

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) for each compound.

Exploration of Neuroprotective and Anti-Inflammatory Effects

The structural similarity of tetralones to certain classes of flavonoids and their documented activity as acetylcholinesterase inhibitors and anti-inflammatory agents suggest that this compound and its derivatives could possess neuroprotective and anti-inflammatory properties.[11]

Caption: Potential inhibition of the NF-κB signaling pathway.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and nitric oxide production.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Determine the concentration-dependent inhibition of NO production by the test compounds.

Future Directions and Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | i-FAB [i-fab.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Abstract

This application note provides a comprehensive guide for the synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a valuable drug intermediate[1][2], starting from 6-hydroxy-1-tetralone. The protocol is based on the robust and widely-used Williamson ether synthesis[3]. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, discuss critical safety considerations, and offer troubleshooting advice to ensure a successful and reproducible synthesis. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Principle

The target molecule, this compound, serves as a key building block in the synthesis of various biologically active compounds. Its preparation involves the protection of the phenolic hydroxyl group of 6-hydroxy-1-tetralone as a benzyl ether. This transformation is efficiently achieved through the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers from an organohalide and an alkoxide[3].

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] The core principle involves two key steps:

-

Deprotonation: The weakly acidic phenolic proton of 6-hydroxy-1-tetralone is removed by a suitable base, such as potassium carbonate, to generate a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: This phenoxide ion then attacks the electrophilic benzylic carbon of benzyl bromide. The bromide ion is displaced as a good leaving group, forming the desired benzyl ether product.[3][6]

The choice of a mild base like potassium carbonate (K₂CO₃) is strategic. It is sufficiently basic to deprotonate the phenol but not so strong as to promote side reactions.[4][7][8] A polar aprotic solvent like acetone is used to dissolve the reactants and facilitate the SN2 pathway without interfering with the nucleophile.[3][9]

Safety and Hazard Information

It is imperative to conduct this procedure within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

6-Hydroxy-1-tetralone: Causes skin, eye, and respiratory irritation.[10][11] Avoid inhalation of dust and direct contact with skin and eyes.

-

Benzyl Bromide: Highly Toxic and Lachrymatory. This substance is toxic if inhaled and is a potent lachrymator (tear-inducing agent).[12][13] It causes severe irritation to the eyes, skin, and respiratory system.[14][15] Handle with extreme caution, using a syringe or cannula for transfers. Ensure any contaminated materials are quenched and disposed of properly.

-

Potassium Carbonate (Anhydrous): May cause irritation upon contact. Handle with care to avoid generating dust.

-

Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[16][17]

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Molarity/Density | Equivalents | Amount (Example Scale) | CAS Number |

| 6-Hydroxy-1-tetralone | 162.19 | - | 1.0 | 1.62 g (10.0 mmol) | 3470-50-6 |

| Benzyl Bromide | 171.04 | 1.438 g/mL | 1.1 | 1.3 mL (11.0 mmol) | 100-39-0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | - | 2.0 | 2.76 g (20.0 mmol) | 584-08-7 |

| Acetone (Anhydrous) | - | - | - | 80 mL | 67-64-1 |

| Ethyl Acetate | - | - | - | For workup/TLC | 141-78-6 |

| Petroleum Ether/Hexane | - | - | - | For workup/TLC | - |

| Deionized Water | - | - | - | For workup | 7732-18-5 |

| Brine (Saturated NaCl) | - | - | - | For workup | - |

| Anhydrous Sodium Sulfate | - | - | - | For drying | 7757-82-6 |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel or syringe

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (silica gel) and developing chamber

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-hydroxy-1-tetralone (1.62 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol). Add 80 mL of anhydrous acetone to create a suspension.

-

Reagent Addition: While stirring the suspension at room temperature, add benzyl bromide (1.3 mL, 11.0 mmol) dropwise using a syringe.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 56°C for acetone) using a heating mantle. Maintain the reflux with vigorous stirring for 6 to 8 hours.[16][17]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[16][17] Use a mobile phase of 1:2 ethyl acetate:petroleum ether. The product spot should appear at a higher Rf value than the starting material. The reaction is complete when the 6-hydroxy-1-tetralone spot is no longer visible.

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the suspension through a Buchner funnel to remove the potassium salts. Wash the filter cake with a small amount of acetone or ethyl acetate to recover any residual product.[18]

-

Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude product.[16]

-

-

Purification:

-

Dissolve the crude residue in ethyl acetate (approx. 50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL) to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., cyclohexane or ethanol/water) or by silica gel column chromatography if necessary.[16]

-

Expected Results and Characterization

The final product, this compound, should be an off-white to pale yellow solid.

-

Molecular Formula: C₁₇H₁₆O₂[17]

-

Molecular Weight: 252.31 g/mol [17]

-

Yield: Typical yields for this reaction are generally high, often exceeding 85-95% after purification.

-

¹H NMR: Expect characteristic signals for the aromatic protons of both the tetralone and benzyl groups, a singlet for the benzylic methylene protons (~5.1 ppm), and aliphatic protons for the saturated portion of the tetralone ring.

-

IR Spectroscopy: Expect a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and C-O-C ether stretches around 1250 cm⁻¹ and 1050 cm⁻¹. The broad O-H stretch from the starting material should be absent.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Reaction is incomplete | Insufficient reaction time or temperature. Inactive base (absorbed moisture). | Extend reflux time and monitor by TLC. Use freshly dried, powdered K₂CO₃. |

| Low Product Yield | Incomplete reaction. Mechanical losses during workup. Impure reagents. | Ensure the reaction goes to completion. Be careful during transfers and extractions. Use pure starting materials and anhydrous solvent.[18] |

| Presence of Side Products | Benzyl bromide is unstable; degradation can occur. Competing C-alkylation. | Use fresh, pure benzyl bromide. The use of a mild base like K₂CO₃ minimizes C-alkylation, which is more common with stronger bases.[18] |

| Difficulty in Purification | Product is oily or fails to crystallize. | The crude product may contain impurities. Attempt purification via column chromatography. Ensure all solvent is removed before crystallization. |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TBE Tick-borne encephalitis [tbe-info.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 6. m.youtube.com [m.youtube.com]

- 7. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. fishersci.fr [fishersci.fr]

- 11. Page loading... [guidechem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 14. westliberty.edu [westliberty.edu]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 17. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

The Tetralone Core: A Privileged Scaffold in Medicinal Chemistry — Applications of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Introduction: The Strategic Importance of the Tetralone Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. The 7-substituted-1-tetralone core is a prime example of such a scaffold, serving as a versatile synthetic platform for constructing complex and biologically active molecules.[1][2] Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups, facilitating precise interactions with protein binding pockets.

This guide focuses on a key derivative, 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one . The benzyloxy group at the 7-position serves two critical functions: it acts as a protecting group for the synthetically versatile 7-hydroxyl functionality and its steric and electronic properties can be leveraged to influence biological activity.[3] This intermediate is a cornerstone in the synthesis of agents targeting neurodegenerative diseases, hormonal cancers, and disorders of the central nervous system.[4]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, explaining not just the "how" but the "why" behind the synthetic strategies. We will explore its application in the synthesis of multi-target ligands for Alzheimer's disease, precursors for Selective Estrogen Receptor Modulators (SERMs), and scaffolds for dopamine receptor ligands.

PART 1: Foundational Synthetic Transformations

The utility of this compound stems from its two primary reactive sites: the ketone at the 1-position and the benzyloxy group at the 7-position. The following protocols detail the fundamental transformations that unlock the potential of this scaffold.

Application Note 1.1: Deprotection to Reveal the Key Phenolic Intermediate

The conversion of the benzyloxy group to a hydroxyl group is a critical step, as the resulting 7-hydroxy-1-tetralone is a common precursor for a multitude of bioactive compounds, including SERM analogs and monoamine oxidase (MAO) inhibitors.[4][5][6] Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenolysis of benzyl ethers. It offers a good balance of reactivity and selectivity.

-

Hydrogen Source: A hydrogen atmosphere provides the necessary reagent for the reduction. The pressure can be adjusted, but atmospheric pressure is often sufficient for this transformation.

-

Solvent: Ethanol or methanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the catalytic hydrogenation conditions.

-

Work-up: Filtering through diatomaceous earth (Celite) is essential to completely remove the fine palladium catalyst from the reaction mixture, preventing contamination of the final product.

Objective: To synthesize 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one from this compound.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

-

Rotary evaporator, hydrogenation apparatus, filtration setup

Procedure:

-

In a flask suitable for hydrogenation, dissolve this compound (1.0 equivalent) in anhydrous ethanol.

-

Carefully add 10% Pd/C catalyst (approximately 5-10% by weight of the starting material) to the solution.

-

Secure the flask to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

-

The product can be further purified by recrystallization or column chromatography if necessary.[5]

Caption: Workflow for Debenzylation Reaction.

Application Note 1.2: Carbon-Carbon Bond Formation via Aldol Condensation

The ketone functionality of 7-(benzyloxy)-1-tetralone is a prime site for C-C bond formation. The Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation, is particularly effective for reacting the tetralone with an aromatic aldehyde.[7][8] This reaction introduces an α,β-unsaturated ketone moiety, a structural motif present in many biologically active compounds, including precursors to Donepezil analogues investigated for Alzheimer's disease.[9][10]

Causality of Experimental Choices:

-

Base Catalyst: Sodium hydroxide (NaOH) is a strong base that readily deprotonates the α-carbon of the tetralone, forming the necessary enolate nucleophile.

-

Aldehyde Partner: An aromatic aldehyde (e.g., pyridine-4-carboxaldehyde) is used as the electrophile. Since it lacks α-hydrogens, it cannot self-condense, leading to a cleaner reaction.[11]

-

Solvent: Ethanol provides a suitable medium for both reactants and the catalyst.

-

Reaction Conditions: The reaction is often run at room temperature. The product, being more conjugated and often less polar, may precipitate from the reaction mixture, driving the equilibrium towards completion.[11]

-

Work-up: Acidification of the reaction mixture neutralizes the base catalyst and protonates any remaining enolate. The product is typically a solid that can be isolated by simple filtration.

Objective: To synthesize an α,β-unsaturated ketone from this compound and an aromatic aldehyde.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., Pyridine-4-carboxaldehyde) (1.0 equivalent)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Dilute acetic acid or hydrochloric acid

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol.[12]

-

In a separate beaker, prepare a solution of sodium hydroxide in a mixture of water and ethanol.

-

Slowly add the NaOH solution to the stirred solution of the ketone and aldehyde at room temperature.

-

Stir the reaction mixture for 2-24 hours. A precipitate will likely form as the reaction progresses.[8][11]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Once complete, pour the reaction mixture into a beaker of crushed ice.

-

Acidify the mixture with dilute acetic acid or HCl to neutralize the excess base.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Caption: Claisen-Schmidt Condensation Workflow.

PART 2: Applications in Neurodegenerative Disease Drug Discovery

The tetralone scaffold is a key feature in multi-target-directed ligands (MTDLs) for Alzheimer's disease (AD), a complex neurodegenerative disorder. The strategy involves designing a single molecule that can interact with multiple pathological targets, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase-B (MAO-B).

Application Note 2.1: Synthesis of Precursors for Multi-Target AD Ligands

Derivatives of 7-hydroxy-1-tetralone have shown potent inhibitory activity against AChE and MAO-B. The α,β-unsaturated carbonyl-based tetralone derivatives, synthesized via the Aldol condensation described in Protocol 1.2, serve as crucial intermediates. The subsequent reduction of the double bond and ketone, followed by further functionalization, can lead to potent neuroprotective agents.

| Compound Class | Target(s) | Reference |

| Tetralone Derivatives | AChE, BChE, MAO-B, Aβ Aggregation | [13] |

| Donepezil Analogues | AChE, BACE-1 | [9] |

The synthesis of these complex molecules often begins with the foundational reactions of the 7-(benzyloxy)-1-tetralone core. For instance, the product from Protocol 1.2 can be hydrogenated to simultaneously reduce the double bond and deprotect the benzyloxy group, yielding a saturated 7-hydroxy-tetralone derivative ready for further elaboration.

PART 3: Applications in Oncology and Endocrinology

Application Note 3.1: Scaffolds for Selective Estrogen Receptor Modulators (SERMs)

SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[14] They are crucial in the treatment of hormone-responsive breast cancer and postmenopausal osteoporosis. Raloxifene is a prominent SERM whose structure is based on a benzothiophene core.[14][15] Analogs of Raloxifene can be synthesized using 7-hydroxy-1-tetralone as a starting material. The phenolic hydroxyl group at the 7-position is critical for estrogen receptor binding, mimicking the hydroxyl group of estradiol.[15]

The synthesis of SERM precursors from 7-hydroxy-1-tetralone (obtained from Protocol 1.1) typically involves reactions at the ketone position. For example, a Grignard reaction can be employed to add an aryl group, which is a common feature in many SERM structures.

Objective: To synthesize a tertiary alcohol by reacting this compound with an aryl Grignard reagent.

Materials:

-

This compound

-

Arylmagnesium bromide (e.g., 4-methoxyphenylmagnesium bromide) in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk line, syringes, magnetic stirrer

Procedure:

-

Dry all glassware in an oven and assemble under an inert atmosphere (nitrogen or argon).

-

Dissolve this compound (1.0 equivalent) in anhydrous THF in a Schlenk flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the arylmagnesium bromide solution (1.1-1.2 equivalents) dropwise via syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting tertiary alcohol by column chromatography.

Caption: Grignard Reaction Workflow.

PART 4: Applications in CNS Drug Discovery

The tetralone scaffold is also found in ligands targeting dopamine receptors, which are implicated in conditions such as Parkinson's disease, schizophrenia, and substance use disorders.[3] The synthesis of dopamine receptor ligands often involves the construction of aminotetralin cores. 7-Hydroxy-1-tetralone can be converted into an oxime, which can then be reduced to the corresponding amine, providing a key intermediate for these targets.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and powerful tool in the medicinal chemist's arsenal. Its well-defined reactive sites allow for predictable and efficient synthetic transformations, providing access to a wide range of complex molecular architectures. The protocols and applications detailed in this guide underscore its significance as a privileged scaffold for the development of novel therapeutics targeting a spectrum of human diseases. By understanding the underlying principles of its reactivity, researchers can continue to unlock its potential in the ongoing quest for new and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 7-Hydroxy-1-tetralone | 22009-38-7 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. amherst.edu [amherst.edu]

- 13. Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators. | Semantic Scholar [semanticscholar.org]

- 14. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one in Pharmaceutical Synthesis

This technical guide provides an in-depth exploration of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of complex pharmaceutical agents. We will delve into its synthesis, physicochemical properties, and its strategic application, particularly as a protected precursor in the development of selective estrogen receptor modulators (SERMs) and other therapeutic agents. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals to facilitate the efficient and strategic use of this versatile building block.

Introduction: The Significance of the Tetralone Scaffold

The tetralone core, a bicyclic aromatic ketone, is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active molecules.[1][2] Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups to interact with biological targets. Specifically, 7-substituted tetralones are crucial intermediates in the synthesis of drugs targeting a variety of conditions, from depression to osteoporosis.[1][3]

This compound (CAS 32263-64-2) is a pivotal derivative within this class.[4][5][6][7] The benzyl ether at the 7-position serves as a protecting group for the corresponding phenol, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This protection strategy is fundamental in multi-step syntheses, preventing the reactive phenolic hydroxyl group from interfering with subsequent chemical transformations. The benzyl group is particularly advantageous due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for process development, optimization, and ensuring safety.

| Property | Value | Source |

| CAS Number | 32263-64-2 | [4][5][6][7] |

| Molecular Formula | C₁₇H₁₆O₂ | [5][6] |

| Molecular Weight | 252.31 g/mol | [5] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from synthetic protocols |

| SMILES | O=C1CCCC2=C1C=C(OCC3=CC=CC=C3)C=C2 | [6] |

Synthesis and Application in Pharmaceutical R&D

The primary utility of this compound lies in its role as a protected intermediate for the synthesis of 7-hydroxy-tetralone derivatives. The following sections outline the synthesis of the unprotected precursor, its subsequent protection, and its application in the synthesis of advanced pharmaceutical intermediates.

Synthesis of the Precursor: 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

The synthesis of the parent phenol is a multi-step process that begins with readily available starting materials. A common route involves a Friedel-Crafts acylation, followed by a reduction and an intramolecular cyclization.[8]

Protocol 1: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

Step 1: Friedel-Crafts Acylation

-

To a stirred slurry of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., 1,2-dichloroethane), add succinic anhydride and phenol portionwise under an inert atmosphere (e.g., nitrogen).[8]

-

Maintain the reaction at room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-hydroxyphenyl)-4-oxobutanoic acid.[8]

Step 2: Clemmensen or Wolff-Kishner Reduction

-

The keto group of 4-(4-hydroxyphenyl)-4-oxobutanoic acid is reduced to a methylene group. The Wolff-Kishner reduction is a common method.[8]

-

Add the product from Step 1 to a flask containing diethylene glycol (DEG), 85% hydrazine hydrate, and potassium hydroxide.[8]

-

Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).[8]

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product, 4-(4-hydroxyphenyl)butanoic acid.

-

Filter, wash with water, and dry the product.[8]

Step 3: Intramolecular Cyclization (Friedel-Crafts Acylation)

-

Add the 4-(4-hydroxyphenyl)butanoic acid to polyphosphoric acid (PPA) or another suitable cyclizing agent (e.g., Eaton's reagent).[8]

-

Heat the mixture with mechanical stirring for a short period (e.g., 30 minutes at 100°C).[8]

-

Cool the reaction and pour it onto ice.

-

Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).[8]

-

Wash the organic layer, dry it, and concentrate it to yield 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.[8]

Protection of the Phenolic Hydroxyl Group

To prevent unwanted side reactions in subsequent synthetic steps, the phenolic hydroxyl group of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one is protected as a benzyl ether.

Protocol 2: Synthesis of this compound

-

Dissolve 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Add a base, typically anhydrous potassium carbonate (K₂CO₃), to the solution.

-

To the stirred suspension, add benzyl bromide or benzyl chloride.

-

Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Rationale for Benzyl Protection:

The benzyl group is an ideal protecting group for phenols in this context for several reasons:

-

Stability: It is stable to a wide range of reagents, including many oxidizing and reducing agents, as well as acidic and basic conditions that do not favor cleavage.

-

Facile Cleavage: The benzyl group can be readily removed under mild conditions by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere), which is a clean and efficient method that often yields the deprotected product in high purity.

Application in the Synthesis of Pharmaceutical Scaffolds